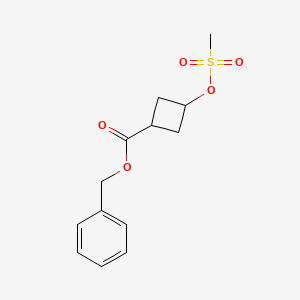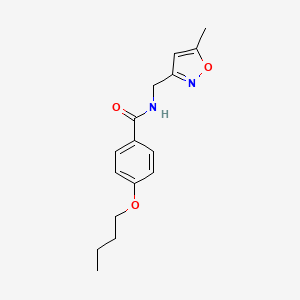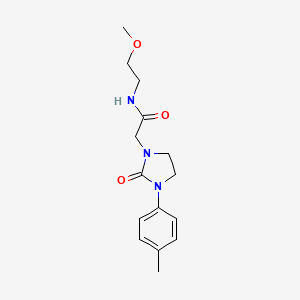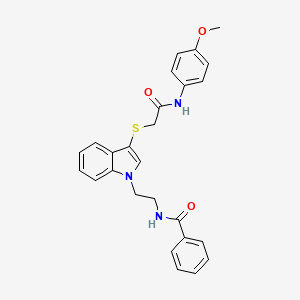
Benzyl 3-(mesyloxy)cyclobutanecarboxylate
カタログ番号 B2376533
CAS番号:
929913-27-9
分子量: 284.33
InChIキー: YFXWCFIJYNAMMJ-TXEJJXNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Benzyl 3-(mesyloxy)cyclobutanecarboxylate is a chemical compound with the CAS Number: 929913-27-9 . It has a molecular weight of 284.33 and its molecular formula is C13H16O5S . The IUPAC name for this compound is benzyl 3-[(methylsulfonyl)oxy]cyclobutanecarboxylate .
Molecular Structure Analysis
The InChI code for Benzyl 3-(mesyloxy)cyclobutanecarboxylate is 1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.科学的研究の応用
1. Synthesis of Biologically Active Compounds
- The compound has been used in the synthesis of various biologically active compounds, particularly those containing the cyclobutane ring system, which is crucial in medicinal chemistry (Yamashita, Nishikawa, & Kawamoto, 2019).
2. Exploration in Organic Chemistry
- Research has demonstrated the efficiency of cyclobutane derivatives in photochemical reactions and their potential applications in the development of novel organic compounds (Reid & Silva, 1983).
- Cyclobutane-type compounds have been used in the study of reaction kinetics and mechanisms, providing insights into the behavior of these molecules under different conditions (Lee, Yun, Lee, Koh, & Lee, 2000).
3. Applications in Medicinal Chemistry
- Some derivatives of cyclobutane have shown promise in the development of tumor-targeting agents and in neutron capture therapy, a form of cancer treatment (Das, Kabalka, Srivastava, Bao, Das, & Li, 2000).
- Cyclobutane-containing compounds are used in synthesizing prodrugs that can be activated to cytotoxic agents in cancer treatment (Springer, Antoniw, Bagshawe, Searle, Bisset, & Jarman, 1990).
Safety and Hazards
特性
IUPAC Name |
benzyl 3-methylsulfonyloxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)18-12-7-11(8-12)13(14)17-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCFIJYNAMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(mesyloxy)cyclobutanecarboxylate | |
Synthesis routes and methods
Procedure details


To a solution of benzyl 3-hydroxycyclobutanecarboxylate (Intermediate 32; 0.90 g; 4.4 mmol), Et3N (1.20 mL; 8.6 mmol) in DCM (50 mL) was added MsCl (0.40 mL; 5.2 mmol) under nitrogen. The reaction mixture was stirred for 1 hour, quenched with water (20 mL), and extracted with DCM (50 mL×2). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated to afford 1.24 g (100%) of the title compound as a yellow oil, which was used directly without further purification.





Name
Yield
100%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)




![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)
![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)
![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)
